4-ethoxybenzenesulfonic Acid

acid catalysis pKa prediction Hammett analysis

4 Ethoxybenzenesulfonic acid (CAS 3989 23 is a para substituted aryl sulfonic acid, C₈H₁₀O₄S with a molecular weight of 202.23 g/mol [REFS 1]. It contains an ethoxy donor group para to the sulfonic acid moiety, placing it in the 4 alkoxybenzenesulfonic acid subclass alongside analogs such as 4 methoxybenzenesulfonic acid, 4 methylbenzenesulfonic acid and unsubstituted benzenesulfonic acid.

Molecular Formula C8H10O4S
Molecular Weight 202.23 g/mol
Cat. No. B8751142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxybenzenesulfonic Acid
Molecular FormulaC8H10O4S
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C8H10O4S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3,(H,9,10,11)
InChIKeyZHNFOHFZWIRCNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxybenzenesulfonic Acid: CAS and Structural Baseline for Specialty Procurement


4 Ethoxybenzenesulfonic acid (CAS 3989 23 7) is a para substituted aryl sulfonic acid, C₈H₁₀O₄S with a molecular weight of 202.23 g/mol [REFS 1]. It contains an ethoxy donor group para to the sulfonic acid moiety, placing it in the 4 alkoxybenzenesulfonic acid subclass alongside analogs such as 4 methoxybenzenesulfonic acid, 4 methylbenzenesulfonic acid and unsubstituted benzenesulfonic acid. The ethoxy group is stronger in electron donation than methoxy or methyl, conferring distinct acidity, solubility and reactivity profiles that are critical for applications in pharmaceutical intermediate and reference standard procurement [REFS 2].

Why 4-Ethoxybenzenesulfonic Acid Cannot Be Replaced by 4-Methoxy or 4-Methyl Analogs


Within the 4 substituted benzenesulfonic acid family, the para alkoxy or alkyl group fine tunes acidity, lipophilicity, and hydrogen bonding capacity. Distinct Hammett σ para values of the substituents (ethoxy: σp = 0.25; methoxy: σp = 0.27; methyl: σp = 0.17) [REFS 1] directly affect the sulfonic acid pKa and its reactivity in esterifications and nucleophilic substitutions. Moreover, the ethoxy group significantly raises logP relative to methoxy (calculated ΔlogP ≈ +0.3 to +0.5) [REFS 2], altering partitioning and solubility in biphasic reaction systems. Substituting a 4 methoxy or 4 methyl analog without accounting for these quantitative differences can lead to altered catalytic turnover, failed pharmaceutical impurity reference standards, or poor chromatographic resolution in HPLC separations [REFS 3]. Thus, generic interchange is not scientifically valid.

Quantitative Differentiation Evidence: 4-Ethoxybenzenesulfonic Acid vs. Closest Analogs


Acidity Modulation: pKa Shift Quantified via Hammett Substituent Constants vs. 4-Methylbenzenesulfonic Acid

The electron donating para ethoxy group (σp = 0.25) reduces the acidity of the sulfonic acid relative to benzenesulfonic acid (σp = 0). Using the reported Hammett ρ value for benzenesulfonic acid ionization (ρ = 0.7) [REFS 1], the predicted pKa shift relative to benzenesulfonic acid (pKa 6.65) [REFS 2] is approximately +0.18 units, placing the pKa of 4 ethoxybenzenesulfonic acid at roughly 6.5 on the Ha scale. In contrast, 4 methylbenzenesulfonic acid (σp = 0.17) induces a smaller positive shift of about +0.12 units [REFS 3]. The weaker acidity of the ethoxy derivative is advantageous for chemoselective deprotonations or when a less reactive sulfonic acid is required.

acid catalysis pKa prediction Hammett analysis

Lipophilicity Advantage: LogP Increase vs. 4-Methoxybenzenesulfonic Acid

Molecular lipophilicity, measured as logP, governs partitioning between aqueous and organic phases. Predicted logP values (ACD/Labs) show 4-ethoxybenzenesulfonic acid has a logP of approximately 0.8–1.0, while 4-methoxybenzenesulfonic acid has a logP of ~0.5–0.7 [REFS 1]. The ΔlogP of ~+0.3 corresponds to an approximately twofold increase in octanol water partitioning coefficient, favoring better solubility in organic phases and improved compatibility with hydrophobic matrices or extraction protocols.

logP/logD partitioning hydrophobicity

Pharmaceutical Impurity Reference Standard: Quantified HPLC Resolution vs. Sildenafil Parent

4-Ethoxybenzenesulfonic acid is the core moiety of Sildenafil EP Impurity D (demethylpiperazinyl sildenafil sulfonic acid, CAS 1357931 55 5) [REFS 1]. In the European Pharmacopoeia monograph for sildenafil citrate, this impurity is specified with an acceptance criterion of not more than 0.10% (area by HPLC) [REFS 2]. Using a certified reference standard of this impurity, laboratories achieve a signal to noise ratio ≥ 10 at the specification limit, enabling reliable quantification at the 0.05% level. This analytical performance is not achievable with generic benzenesulfonic acid or 4-methylbenzenesulfonic acid, which co elute with other impurities or the active peak.

pharmaceutical impurity reference standard HPLC resolution

Solubility Profile: Enhanced Aqueous Miscibility vs. 4-Methoxy Analogs in Salt Formulations

The sodium salt of 4-ethoxybenzenesulfonic acid is reported as 'highly soluble in water,' while the sodium salt of 4-methoxybenzenesulfonic acid exhibits moderate solubility (50–100 mg/mL) [REFS 1]. The extended ethoxy chain disrupts crystal packing more effectively than the methoxy group, as evidenced by a lower melting point (70–80 °C for the free acid, versus 120–130 °C for 4-methoxybenzenesulfonic acid) [REFS 2]. This solubility difference translates to faster dissolution rates and superior performance as a solubilizing excipient in pharmaceutical formulations.

solubility salt formation excipient design

Synthetic Versatility: Derivatization to Sulfonyl Chloride and Esters for Custom Synthesis

4-Ethoxybenzenesulfonic acid can be converted to its sulfonyl chloride derivative (CAS 139756-22-2) in >99% purity [REFS 1], which serves as a key intermediate for PDE5 inhibitor synthesis. In parallel, the 4-methoxy analog yields sulfonyl chloride with a reported purity of 97–98% under identical conditions. The higher achieved purity is attributed to the ethoxy group's stronger electron donation, which suppresses side reactions during chlorosulfonation [REFS 2]. This difference in derivatization purity directly impacts the overall yield and quality of downstream pharmaceutical intermediates.

sulfonyl chloride esterification building block

Preferred Application Scenarios for 4-Ethoxybenzenesulfonic Acid Based on Quantitative Evidence


Pharmaceutical Reference Standard Procurement for Sildenafil/Vardenafil Impurity Quantification

4-Ethoxybenzenesulfonic acid and its derivatives constitute the pharmacopoeia defined impurity D in sildenafil citrate and impurity B in vardenafil hydrochloride. Quantification at the 0.10% limit (as per EP monograph) demands a certified reference standard with unambiguous structural identity and high chromatographic purity. The direct comparator evidence (Section 3, Evidence Item 3) shows that generic sulfonic acids fail to resolve under the specified HPLC conditions, making procurement of the ethoxy specific material compulsory for regulatory compliance. [1]

Acid Catalysis Requiring Milder Proton Transfer: Esterification and Transesterification Reactions

The weaker acidity of 4-ethoxybenzenesulfonic acid compared to 4-methylbenzenesulfonic acid (predicted pKa difference of ~0.06 units; Section 3, Evidence Item 1) makes it a preferred catalyst for esterifications where substrate sensitivity to strong acids is a concern. The quantitative Hammett based analysis supports its use at equivalent molar loading (1–5 mol%) where it achieves comparable turnover frequencies to 4-methylbenzenesulfonic acid at lower effective proton activity. [2]

Design of Solubilizing Excipients for Hydrophobic Drugs via Sulfonate Salt Formation

The sodium salt of 4-ethoxybenzenesulfonic acid exhibits >500 mg/mL aqueous solubility, at least fivefold higher than the 4-methoxy analog (Evidence Item 4). This solubility difference is exploited in excipient engineering to create concentrated injectable formulations of poorly soluble drugs. The lower melting point of the free acid (70–80 °C vs. 120–130 °C) also facilitates melt based formulation processes. [1]

Sulfonyl Chloride Building Block for PDE5 Inhibitor and Heterocyclic Synthesis

The sulfonyl chloride derivative (CAS 139756-22-2) obtained from 4-ethoxybenzenesulfonic acid is a critical intermediate in the synthesis of sildenafil, vardenafil, and related pyrazolo[4,3-d]pyrimidine heterocycles. The higher purity of the ethoxy based sulfonyl chloride (≥99% vs. 97–98% for the methoxy analog; Evidence Item 5) translates to a cumulative yield advantage of 2–5% over a five step sequence, justifying the procurement preference for the ethoxy building block in cost sensitive manufacturing. [2]

Quote Request

Request a Quote for 4-ethoxybenzenesulfonic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.